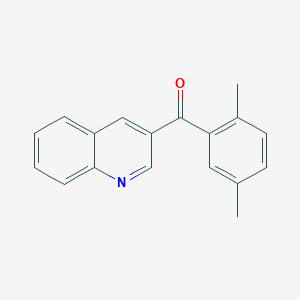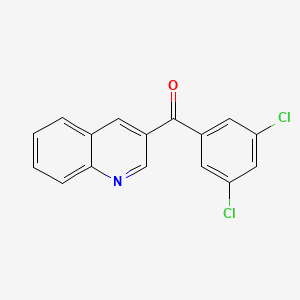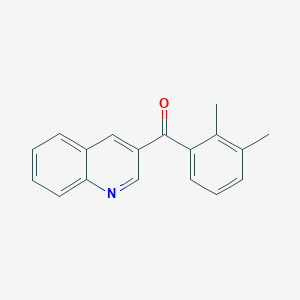
4-(2,5-Dichlorobenzoyl)quinoline; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2,5-Dichlorobenzoyl)quinoline” is a chemical compound with the molecular formula C16H9Cl2NO . It has a molecular weight of 302.16 . It is also known by other names such as “(2,5-Dichlorophenyl)-4-quinolinylmethanone” and "Methanone, (2,5-dichlorophenyl)-4-quinolinyl-" .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in the field of organic chemistry. Traditional methods such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses have been used, but these methods often suffer from inefficiency, harsh reaction conditions, and the use of toxic reagents . Recent advances in quinoline synthesis have focused on more sustainable and efficient methods, including the use of microwave irradiation, ionic liquid media, and novel annulation partners .Molecular Structure Analysis
The molecular structure of “4-(2,5-Dichlorobenzoyl)quinoline” consists of a quinoline core with a 2,5-dichlorobenzoyl group attached . The InChI code for this compound is 1S/C16H9Cl2NO/c17-11-5-6-15(18)13(7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H .Aplicaciones Científicas De Investigación
Photovoltaic Applications
Quinoline derivatives, such as 3-(2,5-Dichlorobenzoyl)quinoline, have gained popularity in third-generation photovoltaic applications . These compounds are used in the development of photovoltaic cells, with their properties being detailed for absorption spectra, energy levels, and other achievements . They are implemented in photovoltaic cells, with their architecture and design described, and their performance for polymer solar cells and dye-synthesized solar cells highlighted .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They have been demonstrated and described for this application .
Transistors
Quinoline derivatives are also used in transistors . They have been demonstrated and described for this application .
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . They have been demonstrated and described for this application .
Industrial and Synthetic Organic Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
Medicinal Chemistry
Quinoline plays a major role in the field of medicinal chemistry . It is used as a scaffold for the synthesis of biologically and pharmaceutically active compounds .
Direcciones Futuras
Quinoline derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing more efficient and sustainable methods for the synthesis of these compounds, as well as exploring their potential uses in medicine and other fields .
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor properties .
Mode of Action
Quinoline-based compounds have been reported to exhibit potent antifungal properties, suggesting that they may interact with fungal cells to inhibit their growth .
Result of Action
The antifungal properties of quinoline-based compounds suggest that they may result in the inhibition of fungal cell growth .
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-12-5-6-14(18)13(8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKWUCJRGUUBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichlorobenzoyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














